

Spectroscopic Comparison of 2-Bromo-4'-isopropylbenzophenone and its Grignard Reaction Intermediates

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Compound of Interest

Compound Name: 2-Bromo-4'-isopropylbenzophenone

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This guide provides a detailed spectroscopic comparison of **2-Bromo-4'-isopropylbenzophenone** with its synthetic precursors and intermediates. The data presented is essential for researchers in chemical synthesis and drug development for reaction monitoring, quality control, and structural verification. The chosen synthetic pathway involves a Grignard reaction between 4-isopropylphenylmagnesium bromide (formed from 1-bromo-4-isopropylbenzene) and 2-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (Infrared, ^1H NMR, ^{13}C NMR, and Mass Spectrometry) for the starting materials, the intermediate alcohol, and the final product. This allows for a clear, side-by-side comparison of the changes in spectral features as the reaction progresses.

Table 1: Infrared (IR) Spectroscopy Data

Compound Name	Key IR Absorptions (cm ⁻¹)	Functional Group
2-Bromobenzaldehyde	~1700 (s)	C=O (Aldehyde)
~2850, ~2750 (w)	C-H (Aldehyde)	
~3060 (m)	C-H (Aromatic)	
~750 (s)	C-Br	
1-Bromo-4-isopropylbenzene	~2960 (s)	C-H (Alkyl)
~3040 (m)	C-H (Aromatic)	
~825 (s)	C-H (Aromatic, p-disubstituted)	
~550 (s)	C-Br	
(2-Bromophenyl)(4-isopropylphenyl)methanol	~3400 (br)	O-H (Alcohol)
~2960 (s)	C-H (Alkyl)	
~3060 (m)	C-H (Aromatic)	
~1050 (s)	C-O (Secondary Alcohol)	
~750 (s)	C-Br	
2-Bromo-4'-isopropylbenzophenone	~1665 (s)	C=O (Ketone)
~2960 (s)	C-H (Alkyl)	
~3060 (m)	C-H (Aromatic)	
~750 (s)	C-Br	

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound Name	Aromatic Protons	Alkyl Protons	Other Protons
2-Bromobenzaldehyde[1]	~7.4-7.9 (m, 4H)	-	~10.3 (s, 1H, CHO)
1-Bromo-4-isopropylbenzene	~7.1-7.4 (m, 4H)	~1.2 (d, 6H, CH ₃), ~2.9 (sept, 1H, CH)	-
(2-Bromophenyl)(4-isopropylphenyl)methanol (Predicted)	~7.1-7.6 (m, 8H)	~1.2 (d, 6H, CH ₃), ~2.9 (sept, 1H, CH)	~5.8 (s, 1H, CH-OH), ~2.5 (d, 1H, OH)
2-Bromo-4'-isopropylbenzophenone (Predicted)	~7.2-7.8 (m, 8H)	~1.2 (d, 6H, CH ₃), ~2.9 (sept, 1H, CH)	-

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound Name	Aromatic Carbons	Alkyl Carbons	Other Carbons
2-Bromobenzaldehyde[2][3]	~127-136	-	~191 (C=O)
1-Bromo-4-isopropylbenzene[4]	~120-150	~24 (CH ₃), ~34 (CH)	-
(2-Bromophenyl)(4-isopropylphenyl)methanol (Predicted)	~125-145	~24 (CH ₃), ~34 (CH)	~75 (CH-OH)
2-Bromo-4'-isopropylbenzophenone (Predicted)	~128-142	~24 (CH ₃), ~34 (CH)	~196 (C=O)

Table 4: Mass Spectrometry Data (m/z)

Compound Name	Molecular Ion (M ⁺)	Key Fragments
2-Bromobenzaldehyde[5][6]	184/186 (approx. 1:1)	183/185 ([M-H] ⁺), 155/157 ([M-CHO] ⁺), 105, 77
1-Bromo-4-isopropylbenzene[4][7]	198/200 (approx. 1:1)	183/185 ([M-CH ₃] ⁺), 119, 91
(2-Bromophenyl)(4-isopropylphenyl)methanol	304/306 (approx. 1:1)	289/291 ([M-CH ₃] ⁺), 225/227, 183/185, 119
2-Bromo-4'-isopropylbenzophenone	302/304 (approx. 1:1)	287/289 ([M-CH ₃] ⁺), 223, 183/185, 119

Experimental Protocols

A general procedure for the synthesis of **2-Bromo-4'-isopropylbenzophenone** via a Grignard reaction followed by oxidation is outlined below.

1. Synthesis of (2-Bromophenyl)(4-isopropylphenyl)methanol (Grignard Reaction)

- Materials: 1-Bromo-4-isopropylbenzene, Magnesium turnings, Anhydrous diethyl ether, 2-Bromobenzaldehyde, Saturated aqueous ammonium chloride solution.
- Procedure:
 - In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed.
 - A solution of 1-bromo-4-isopropylbenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (4-isopropylphenylmagnesium bromide).
 - Once the Grignard reagent has formed, a solution of 2-bromobenzaldehyde in anhydrous diethyl ether is added dropwise at 0 °C.
 - The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

- The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (2-bromophenyl)(4-isopropylphenyl)methanol. The product can be purified by column chromatography.

2. Synthesis of **2-Bromo-4'-isopropylbenzophenone** (Oxidation)

- Materials: (2-Bromophenyl)(4-isopropylphenyl)methanol, Pyridinium chlorochromate (PCC), Anhydrous dichloromethane, Celite.
- Procedure:[5]
 - To a solution of (2-bromophenyl)(4-isopropylphenyl)methanol in anhydrous dichloromethane, Celite is added.
 - Pyridinium chlorochromate (PCC) is added in one portion to the stirred suspension at room temperature.[5]
 - The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
 - The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
 - The crude product is purified by column chromatography to afford **2-Bromo-4'-isopropylbenzophenone**.

3. Spectroscopic Analysis

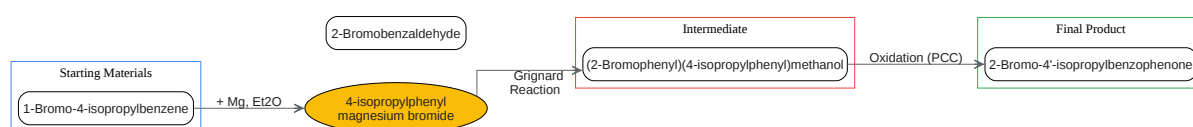
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples are analyzed as a thin film on NaCl plates, and solid samples are analyzed as KBr pellets.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and

tetramethylsilane (TMS) as an internal standard.

- Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic route from the starting materials to the final product, highlighting the key intermediate.



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Caption: Synthetic pathway for **2-Bromo-4'-isopropylbenzophenone**.

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